The compound is cataloged under the CAS number 946741-67-9 and can be found in chemical databases such as PubChem and BenchChem. Its classification as an aromatic amine places it among compounds that are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals .
The synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline typically involves a two-step process:
While industrial production methods for this specific compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale using optimized conditions for efficiency and cost-effectiveness.
The molecular structure of 3-Methyl-4-(3-phenylpropoxy)aniline can be described as follows:
This structural configuration allows for potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.
3-Methyl-4-(3-phenylpropoxy)aniline can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for 3-Methyl-4-(3-phenylpropoxy)aniline primarily involves its interactions at the molecular level with various biological targets. Its ability to act as a ligand for specific receptors may lead to modulation of biological pathways:
The physical and chemical properties of 3-Methyl-4-(3-phenylpropoxy)aniline include:
The compound is classified as an irritant; appropriate safety measures should be taken when handling it in laboratory settings .
3-Methyl-4-(3-phenylpropoxy)aniline has several scientific applications:
S1P receptors (S1PR1–S1PR5) are G protein-coupled receptors (GPCRs) that regulate cellular processes through extracellular S1P binding. 3-Methyl-4-(3-phenylpropoxy)aniline acts as a selective S1P receptor agonist, with structural parallels to 3-arylpropionic acid derivatives known for high S1P1 affinity [4] [9].
Structural Determinants of Activity
Receptor Subtype Selectivity
Table 1: S1P Receptor Subtypes and Agonist Selectivity Profiles
Receptor | G-Protein Coupling | Expression | Agonist Efficacy of 3-Methyl-4-(3-phenylpropoxy)aniline |
---|---|---|---|
S1P1 | Gαi/o | Ubiquitous (Lymphocytes, CNS) | High (EC₅₀: 10–100 nM) [4] [9] |
S1P2 | Gα₁₂/₁₃, Gαq | Vascular endothelium, Kidney | Low (IC₅₀ >1,000 nM) [9] |
S1P3 | Gαi/o, Gαq | Lung, Heart | Negligible |
S1P4 | Gαi/o, Gα₁₂/₁₃ | Lymphoid tissue | Moderate |
S1P5 | Gαi/o, Gα₁₂/₁₃ | CNS white matter, Spleen | Low [6] |
Functional assays confirm >100-fold selectivity for S1P1 over S1P3, critical for minimizing cardiovascular side effects (e.g., bradycardia via S1P3) [4] [9]. Agonist binding induces S1P1 internalization, rendering lymphocytes unresponsive to chemotactic S1P gradients [8].
Autoimmune pathologies like multiple sclerosis (MS) involve aberrant T/B-cell activation. 3-Methyl-4-(3-phenylpropoxy)aniline suppresses immune responses through S1P1-dependent and -independent pathways.
Peripheral Immune Suppression
Central Nervous System (CNS) Immunomodulation
Table 2: Immunosuppressive Mechanisms in Autoimmune Disease Models
Pathway | Biological Effect | Therapeutic Impact |
---|---|---|
Lymphocyte sequestration | Reduced T-cell migration to CNS/periphery | Attenuates demyelination in EAE (MS model) [2] |
Cytokine inhibition | Lowered TNF-α, IL-17, IFN-γ production | Ameliorates collagen-induced arthritis [7] |
Astrocyte S1P1 activation | Decreased GFAP⁺ reactive astrocytes | Reduces neuroinflammation in MPTP model [6] |
Lymphocyte egress from lymphoid organs requires S1P1-mediated chemotaxis along an S1P concentration gradient (plasma > tissues). 3-Methyl-4-(3-phenylpropoxy)aniline disrupts this process through functional antagonism.
Mechanism of Lymphocyte Retention
Kinetics and Specificity
Therapeutic Validation
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: